molecular formula C9H8N8 B11475491 5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole

5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole

Cat. No.: B11475491
M. Wt: 228.21 g/mol
InChI Key: MFUBLTYNAQJJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole is a nitrogen-rich heterocyclic compound. Tetrazoles, including this compound, are known for their diverse biological applications, particularly in material and medicinal chemistry. The planar structure of tetrazole allows for stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives can be approached using various methods. One common method involves the use of triethyl orthoformate and sodium azide. Another approach includes the reaction of alcohols and aldehydes with isocyanides .

Industrial Production Methods

In industrial settings, the synthesis of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents. These methods are designed to be cost-effective and yield high purity products .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can yield tetrazole oxides, while reduction can produce amines .

Scientific Research Applications

5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole involves its ability to act as a bioisostere of carboxylic acids. This allows it to interact with biological receptors in a similar manner to carboxylic acids. The tetrazolate anions are more soluble in lipids than carboxylic acids, which enhances the compound’s ability to penetrate cell membranes . The molecular targets and pathways involved include various enzymes and receptors that are crucial for its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere of carboxylic acids and its enhanced lipid solubility make it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C9H8N8

Molecular Weight

228.21 g/mol

IUPAC Name

5-methyl-1-[4-(tetrazol-1-yl)phenyl]tetrazole

InChI

InChI=1S/C9H8N8/c1-7-11-13-15-17(7)9-4-2-8(3-5-9)16-6-10-12-14-16/h2-6H,1H3

InChI Key

MFUBLTYNAQJJQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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